Carisbamate
Overview
Description
Carisbamate (YKP 509, proposed trade name Comfyde) is an experimental anticonvulsant drug that was under development by Johnson & Johnson Pharmaceutical Research and Development but never marketed . It is an organochlorine compound .
Molecular Structure Analysis
Carisbamate has a molecular formula of C9H10ClNO3 and a molar mass of 215.63 g·mol−1 . It is believed to reduce repetitive neuronal firing by inhibiting voltage-gated sodium currents .
Chemical Reactions Analysis
Carisbamate has been found to be effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons . It is extensively metabolized, chiefly through glucuronidation and oxidation of the aliphatic side chain .
Physical And Chemical Properties Analysis
Carisbamate is a compound that can be observed or measured without changing the identity of the substance. Its physical properties include color, density, hardness, and melting and boiling points . It is extensively metabolized, chiefly through glucuronidation and oxidation of the aliphatic side chain .
Scientific Research Applications
Treatment of Lennox-Gastaut Syndrome (LGS)
- Scientific Field : Neurology and Epilepsy Research
- Summary of Application : Carisbamate is being developed by SK life science for the potential treatment of Lennox-Gastaut syndrome (LGS), a rare form of childhood-onset epilepsy . It has received orphan drug designation from the FDA for this potential treatment .
- Methods of Application : A Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial was initiated to evaluate the efficacy of two doses of carisbamate in more than 250 patients aged 4-55 .
- Results or Outcomes : The results of this trial are not yet available as the study is still ongoing .
Suppression of Voltage-Gated Na+ and Hyperpolarization-Activated Cation Currents
- Scientific Field : Cellular Neurophysiology
- Summary of Application : Carisbamate has been found to suppress voltage-gated Na+ currents and hyperpolarization-activated cation currents in electrically excitable cells .
- Methods of Application : Whole-cell current recordings were observed in a study, and it was found that Carisbamate effectively suppressed these currents .
- Results or Outcomes : The effective IC50 values of Carisbamate for the differential suppression of transient (INa(T)) and late INa (INa(L)) were 56.4 and 11.4 μM, respectively . The amplitude of Ih activated by a 2-s membrane hyperpolarization was diminished by Carisbamate in a concentration-dependent manner, with an IC50 value of 38 μM .
Treatment of Partial Seizures
- Scientific Field : Neurology and Epilepsy Research
- Summary of Application : Carisbamate has shown efficacy in the treatment of partial seizures . It was under development by Johnson & Johnson Pharmaceutical Research and Development but never marketed .
- Methods of Application : A phase II clinical trial was conducted for the treatment of partial seizures . Since late 2006, the compound has been undergoing a large multicenter phase III clinical trial for the treatment of partial seizures .
- Results or Outcomes : The compound demonstrated efficacy in the treatment of partial seizures and a good safety profile . The results of the phase III clinical trial are not yet available .
Migraine Prophylaxis
- Scientific Field : Neurology and Pain Management
- Summary of Application : Carisbamate was evaluated for its potential use in migraine prophylaxis .
- Methods of Application : A double-blind, placebo-controlled trial of carisbamate was conducted in 323 patients with migraine . The drug was administered at doses up to 600 mg/day .
- Results or Outcomes : The trial found that carisbamate was well tolerated, but it failed to demonstrate that the drug was sufficiently more effective than placebo in migraine prophylaxis .
Future Directions
properties
IUPAC Name |
[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426076 | |
Record name | Carisbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carisbamate | |
CAS RN |
194085-75-1 | |
Record name | Carisbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194085-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carisbamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carisbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARISBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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